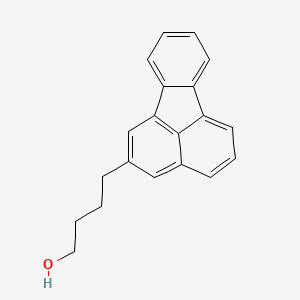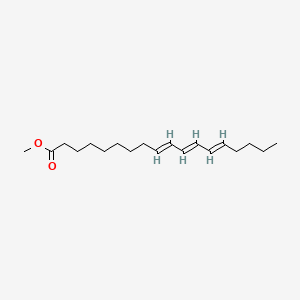![molecular formula C19H18N3O2+ B14152215 1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium CAS No. 4898-90-2](/img/structure/B14152215.png)
1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium is a heterocyclic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a pyrrolo[1,2-a]imidazole core, which is a fused bicyclic system containing both pyrrole and imidazole rings
Vorbereitungsmethoden
The synthesis of 1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium can be achieved through various synthetic routes. One common method involves the annulation of the imidazole ring to the pyrrole ring. This process typically requires the use of specific reagents and catalysts to facilitate the formation of the desired product.
Synthetic Route:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzyl bromide and phenylhydrazine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Catalysts: Catalysts, such as tetra-n-butylammonium bromide, may be used to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the nitro group may be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and reaction conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: Amino derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry.
Chemistry:
Catalysis: The compound can be used as a catalyst in organic synthesis reactions.
Ligand: It can act as a ligand in coordination chemistry, forming complexes with metal ions.
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of antibacterial and antifungal agents.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of 1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium involves its interaction with specific molecular targets and pathways.
Molecular Targets:
Enzymes: The compound can bind to and inhibit the activity of specific enzymes, affecting various biochemical pathways.
Receptors: It can interact with cellular receptors, modulating signal transduction processes.
Pathways Involved:
Oxidative Stress: The compound may induce oxidative stress in cells, leading to cell death.
Apoptosis: It can trigger apoptotic pathways, resulting in programmed cell death.
Vergleich Mit ähnlichen Verbindungen
1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one: This compound has a similar structure but contains an allyl group instead of a phenyl group.
3-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium: This compound has a methoxyphenyl group instead of a phenyl group.
Uniqueness:
Chemical Structure: The presence of both a nitrobenzyl group and a phenyl group in 1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium contributes to its unique chemical properties.
Biological Activity: The compound’s specific biological activities, such as antimicrobial and anticancer properties, distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
4898-90-2 |
|---|---|
Molekularformel |
C19H18N3O2+ |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1-[(4-nitrophenyl)methyl]-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium |
InChI |
InChI=1S/C19H18N3O2/c23-22(24)17-10-8-15(9-11-17)13-20-14-18(16-5-2-1-3-6-16)21-12-4-7-19(20)21/h1-3,5-6,8-11,14H,4,7,12-13H2/q+1 |
InChI-Schlüssel |
RRBZNEHCJBPUPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=[N+](C=C(N2C1)C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)
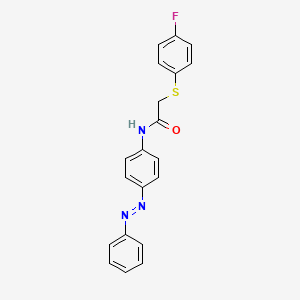


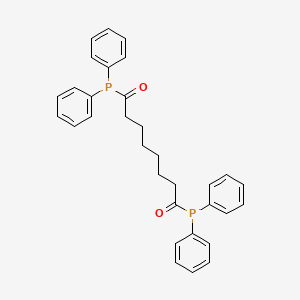

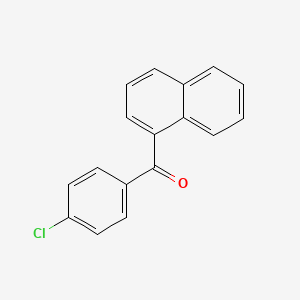
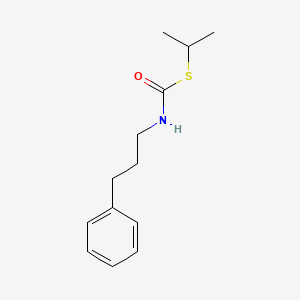
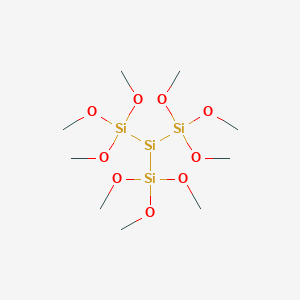
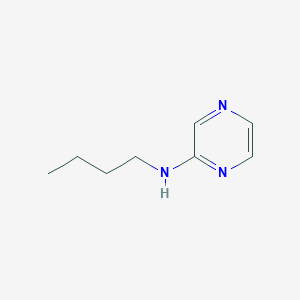

![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
